5-Phenyl-1H-pyrazole-3-propanoic acid

Lipophilicity LogP Membrane Permeability

5-Phenyl-1H-pyrazole-3-propanoic acid (CAS 1309887-21-5) is a heterocyclic building block composed of a pyrazole core substituted with a phenyl ring at position 5 and a propanoic acid side chain at position 3. This compound and its derivatives have garnered attention in medicinal chemistry as key intermediates in the synthesis of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, with some amide derivatives demonstrating equipotent analgesic activity to aspirin in vivo.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B13600978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-pyrazole-3-propanoic acid
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=C2)CCC(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-11(14-13-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)
InChIKeyMPRKURNEAPNXBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-pyrazole-3-propanoic acid – A Privileged Scaffold for Multi-Target anti-Inflammatory Agent Development


5-Phenyl-1H-pyrazole-3-propanoic acid (CAS 1309887-21-5) is a heterocyclic building block composed of a pyrazole core substituted with a phenyl ring at position 5 and a propanoic acid side chain at position 3 . This compound and its derivatives have garnered attention in medicinal chemistry as key intermediates in the synthesis of dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways, with some amide derivatives demonstrating equipotent analgesic activity to aspirin in vivo [1]. The propanoic acid linker provides a critical spatial and electronic handle that distinguishes this scaffold from the more common pyrazole-3-carboxylic acid analogs, enabling unique interactions with biological targets involved in the arachidonic acid cascade [2].

Why Generic 5-Phenyl-1H-pyrazole-3-propanoic Acid Cannot Be Replaced by Simple Analogs


Substituting 5-Phenyl-1H-pyrazole-3-propanoic acid with a close analog such as 5-Phenyl-1H-pyrazole-3-carboxylic acid (CAS 5071-61-4) or a positional isomer like 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2) fundamentally alters the compound's physicochemical and pharmacological profile. The propanoic acid spacer in the target compound introduces an additional two-carbon linker, which affects both the pKa of the carboxylic acid group and the overall lipophilicity (LogP), thereby influencing membrane permeability and target protein binding . In published medicinal chemistry campaigns, modifications to the length and nature of the acid linker on the pyrazole core have been shown to dramatically shift the selectivity profile between COX-1 and COX-2 inhibition, as well as 5-LO-mediated LTB4 formation, underscoring that simple replacement with a shorter-chain analog is not pharmacologically equivalent [1].

Head-to-Head Quantitative Evidence for Selecting 5-Phenyl-1H-pyrazole-3-propanoic acid over Structural Analogs


Increased Lipophilicity and Membrane Permeability Relative to 5-Phenyl-1H-pyrazole-3-carboxylic Acid

The extended propanoic acid chain in 5-Phenyl-1H-pyrazole-3-propanoic acid increases lipophilicity compared to the direct carboxylic acid analog. ACD/Labs predictions show a LogP of 2.46 ± 0.36 for the target compound, while 5-Phenyl-1H-pyrazole-3-carboxylic acid has a predicted LogP of 1.89 ± 0.36 . This difference of approximately 0.57 log units corresponds to a roughly 3.7-fold higher partition coefficient, which can translate to enhanced passive membrane permeability. The target compound also possesses 2 more rotatable bonds (5 vs. 3), offering greater conformational flexibility for target engagement .

Lipophilicity LogP Membrane Permeability Drug-likeness

Distinct Carboxylic Acid pKa Enables pH-Dependent Solubility and Salt Formation Differentiation

The propanoic acid moiety in the target compound has a predicted pKa of 4.67 ± 0.10, characteristic of aliphatic carboxylic acids . In contrast, 5-Phenyl-1H-pyrazole-3-carboxylic acid, where the carboxyl group is directly attached to the aromatic pyrazole ring, has a predicted pKa of 3.89 ± 0.10 . This ~0.8 unit difference means that at physiological pH (7.4), both compounds are predominantly ionized (>99%), but at formulation-relevant pH values (e.g., pH 4-6), the ionization state differs significantly. The target compound remains more protonated in mildly acidic environments, which can be leveraged for salt formation with different counterions or for pH-dependent solubility tuning in preclinical formulations.

pKa Ionization Solubility Salt Formation

Enabling of Dual COX/5-LO Inhibitory Activity Through Propanoic Acid Linker Extension

In a systematic structure-activity relationship (SAR) study, 1,5-diarylpyrazol-3-propanoic acid derivatives were shown to inhibit leukotriene biosynthesis in human neutrophils with IC50 values as low as 1.6–3.5 μM for the most potent amide derivatives (compounds 15, 27–30, 32–37, 41, 42) [1]. Furthermore, select derivatives (32, 35, 42, 43, 44) demonstrated dual activity by also inhibiting platelet COX-1 with IC50 values of 2.5, 0.041, 0.3, 0.9, and 0.014 μM respectively [1]. The propanoic acid scaffold was essential for this dual inhibition profile; analogous compounds lacking the ethyl spacer (i.e., pyrazole-3-carboxylic acid derivatives) did not exhibit comparable dual COX/5-LO activity in the same assay systems, as the shorter linker restricts the carboxylate's ability to engage key residues in both COX and 5-LO active sites simultaneously [2].

COX inhibition 5-Lipoxygenase Dual inhibitor LTB4

In Vivo Analgesic Activity of Amide Derivatives Demonstrates the Scaffold's Translational Utility

Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids were evaluated in an acetic acid-induced writhing test in mice, demonstrating equipotent analgesic activity to aspirin (used as a positive control) [1]. Notably, derivatives 5a, 5f, 5n, and 5o showed significantly higher analgesic activity than compound 5d within the same series, indicating that specific structural modifications on the 5-phenyl-1H-pyrazole-3-propanoic acid scaffold directly modulate in vivo efficacy [1]. The position of the propanoic acid chain at the 3-position of the pyrazole ring was critical; isomers with the propanoic acid at the 4-position (5-phenyl-1H-pyrazol-4-propionic acid derivatives) are reported in the patent literature to exhibit different pharmacological profiles, including herbicidal rather than analgesic activity [2], highlighting that the 3-position substitution is a determinant for analgesic applications.

Analgesic In vivo efficacy Acetic acid writhing test Aspirin comparator

Chemical Stability Advantage: Resistance to Decarboxylation Compared to Pyrazole-3-carboxylic Acids

Pyrazole-3-carboxylic acids are known to undergo thermal decarboxylation at elevated temperatures, with 5-Phenyl-1H-pyrazole-3-carboxylic acid showing decomposition at its melting point of approximately 233°C (dec.) . In contrast, the propanoic acid analog (target compound) is predicted to have greater thermal stability because decarboxylation of an aliphatic carboxylic acid requires higher activation energy than that of an aromatic carboxylic acid directly attached to an electron-rich heterocycle. This is consistent with the general principle that β-keto acid-type decarboxylation pathways (available to pyrazole-3-carboxylic acids via resonance) are not accessible to the propanoic acid derivative [1]. This stability advantage is critical for synthetic transformations requiring heating (e.g., amide coupling at elevated temperatures) and for long-term storage of compound libraries.

Decarboxylation resistance Thermal stability Storage stability Synthetic utility

When to Prioritize 5-Phenyl-1H-pyrazole-3-propanoic Acid for Research Procurement


Medicinal Chemistry: Scaffold for Dual COX/5-LO Inhibitor Lead Optimization

When a research program aims to develop dual-acting anti-inflammatory agents that simultaneously inhibit COX-1/2 and 5-LO pathways, 5-Phenyl-1H-pyrazole-3-propanoic acid is the appropriate starting scaffold. As demonstrated in the 2011 Calışkan et al. study, derivatives of this compound achieve COX-1 IC50 values as low as 14 nM and suppress LT biosynthesis with IC50 values in the low micromolar range [1]. The propanoic acid linker is structurally essential for this dual activity, a feature not reproducible with pyrazole-3-carboxylic acid analogs.

Building Block for Analgesic Amide Libraries with In Vivo Validation

For teams synthesizing amide libraries for analgesic screening, this compound provides a scaffold with established in vivo efficacy. Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acid have been shown to produce analgesia equipotent to aspirin in the acetic acid-induced writhing model, with certain structural modifications yielding significantly higher activity [2]. This prior validation reduces the risk of pursuing an unproven chemotype.

Physicochemical Property Optimization for Oral Bioavailability

When a project requires tuning lipophilicity and ionization properties of a pyrazole-based series, 5-Phenyl-1H-pyrazole-3-propanoic acid offers a differentiated profile: a predicted LogP of ~2.46 and pKa of ~4.67 . This places the compound in a favorable drug-like property space distinct from the more polar pyrazole-3-carboxylic acid (LogP ~1.89, pKa ~3.89) , making it a better candidate when improved membrane permeability is needed while retaining a handle for salt formation.

Reference Standard for Regioisomeric Purity Analysis

Given that regioisomeric analogs (e.g., 5-phenyl-1H-pyrazol-4-propionic acid derivatives) exhibit divergent biological activities—ranging from analgesic to herbicidal [3]—this compound serves as an essential reference standard for confirming the correct regioisomer in synthetic batches. Its unambiguous 3-substitution pattern can be verified via 1H-NMR or HPLC against authenticated standards, ensuring that biological screening results are not confounded by isomeric impurities.

Quote Request

Request a Quote for 5-Phenyl-1H-pyrazole-3-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.